4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine
Overview
Description
4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine, also known as 4-MEPP, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a pyrazole-based compound that belongs to the phenylamine family of compounds. 4-MEPP is a versatile compound that has been studied for its potential use in a variety of applications, including as a potent inhibitor of several enzymes, as a drug for treating cancer, and as a potential therapeutic agent for neurological disorders.
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, a related compound, has been studied through DFT calculations. This includes the optimization of molecular geometry and vibrational spectra, alongside molecular parameters like bond length and bond angle. Additionally, natural bond orbital analysis, molecular electrostatic potential, and various other computational methods have been employed to predict biological effects based on molecular docking results (Viji et al., 2020).
Synthesis and Properties of Pyrazole and Triazole Derivatives
Research focused on the synthesis and properties of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles has highlighted the significant pharmacological potential of these heterocycles. Structural combination of pyrazole and triazole in a single molecule increases the likelihood of interaction with various biological targets. Molecular docking studies were conducted to understand the biological potential of these compounds, particularly their antifungal activity (Fedotov et al., 2022).
Synthesis and Antimicrobial Activity
A study on the synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, which are derivatives of 1,3,5-trisubstituted pyrazolines, demonstrated good antimicrobial activity. The inclusion of a methoxy group in these compounds was particularly effective for high antimicrobial activity (Kumar et al., 2012).
Synthesis of 3-Phenyl-1H-Pyrazole Derivatives
The synthesis of 3-phenyl-1H-pyrazole, an important intermediate for many biologically active compounds, involves Knoevenagel condensation and cyclization reaction. The study not only optimized the synthetic method but also highlighted the role of these derivatives in molecular targeted therapy for cancer, showing potential biological activities (Liu et al., 2017).
properties
IUPAC Name |
4-[1-(2-methoxyethyl)pyrazol-4-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-16-7-6-15-9-11(8-14-15)10-2-4-12(13)5-3-10/h2-5,8-9H,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFHMSJWTYBKBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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